molecular formula C6H14N2O2 B3165401 N-(2-Aminoethyl)-2-ethoxyacetamide CAS No. 89909-96-6

N-(2-Aminoethyl)-2-ethoxyacetamide

Cat. No. B3165401
CAS RN: 89909-96-6
M. Wt: 146.19
InChI Key: YXOFICRNNGLUJI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

In a study, a compound similar to N-(2-Aminoethyl)-2-ethoxyacetamide, namely Microcrystalline Cellulose/N-(2-aminoethyl)-3-Aminopropyl Methyl Dimethoxysilane (MCC/APMDS), was used to adsorb formaldehyde. The reaction of the protonated –NH3+ group in APMDS with formaldehyde formed a Schiff base .

Mechanism of Action

While the mechanism of action for N-(2-Aminoethyl)-2-ethoxyacetamide is not known, a related compound, N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

While specific safety data for N-(2-Aminoethyl)-2-ethoxyacetamide is not available, safety data sheets for similar compounds indicate that they can cause serious eye irritation and should be handled with appropriate personal protective equipment .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of N-(2-Aminoethyl)-2-ethoxyacetamide. For instance, chiral peptide nucleic acids bearing a substituent in the N-(2-aminoethyl)glycine backbone have been studied for their potential applications . Another study suggests that the adsorption properties of similar compounds could be used for air purification .

properties

IUPAC Name

N-(2-aminoethyl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-2-10-5-6(9)8-4-3-7/h2-5,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOFICRNNGLUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-2-ethoxyacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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